Protoberberine Alkaloids: A Technical Guide to Their Pharmacological Properties
Protoberberine Alkaloids: A Technical Guide to Their Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of protoberberine alkaloids, a significant class of isoquinoline alkaloids with diverse and potent biological activities. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to support ongoing research and drug development efforts.
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a group of naturally occurring compounds found in a variety of medicinal plants, including those from the Berberidaceae, Ranunculaceae, and Papaveraceae families. Structurally, they share a common tetracyclic ring system. Among the most extensively studied protoberberine alkaloids are berberine, palmatine, jatrorrhizine, and coptisine. These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them promising candidates for the development of novel therapeutics.
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of prominent protoberberine alkaloids across various pharmacological domains. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, offers a comparative look at their potency.
Anticancer Activity
Protoberberine alkaloids exhibit significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Berberine | HT-29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] | |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] | |
| A549 | Lung Cancer | 139.4 | [2] | |
| HepG2 | Liver Cancer | 3587.8 | [2] | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [3] | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [3] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [3] | |
| Palmatine | SMMC7721 | Human Hepatoma | 0.02 ± 0.01 (13-n-Octyl palmatine) | [4][5] |
| MCF-7 | Breast Cancer | 5.126 µg/mL | [6][7] | |
| T47D | Breast Cancer | 5.805 µg/mL | [6][7] | |
| ZR-75-1 | Breast Cancer | 5.345 µg/mL | [6][7] | |
| Coptisine | ACC-201 | Gastric Cancer | 1.26 µg/mL (3.93 µM) | [8] |
| NCI-N87 | Gastric Cancer | 2.11 µg/mL (6.58 µM) | [8] | |
| HT-29 | Colon Cancer | 0.49 µg/mL | [9] | |
| LoVo | Colon Cancer | 0.87 µg/mL | [9] | |
| L1210 | Murine Leukemia | 0.87 µg/mL | [9] | |
| Jatrorrhizine | C8161 | Metastatic Melanoma | 47.4 ± 1.6 | [10] |
| - | Indoleamine 2,3-dioxygenase 1 (IDO1) | 17.8 (in HEK293-hIDO1 cells) | [11] | |
| - | Acetylcholinesterase (AChE) | 0.57 | [11] |
Antimicrobial Activity
These alkaloids possess broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacteria and fungi. Their mechanisms include the disruption of bacterial cell division and biofilm formation.
| Alkaloid | Microorganism | Type | MIC (µg/mL) | Reference |
| Berberine | Escherichia coli | Gram-negative bacteria | 1024 - 2048 | |
| Staphylococcus aureus | Gram-positive bacteria | 64 - 256 | ||
| Mycobacterium abscessus | Mycobacteria | 0.25 (as berberine) | [12] | |
| Coptisine | Candida albicans | Fungus | 1000 | [13] |
| Pasteurella multocida | Gram-negative bacteria | 125 | [14] | |
| Jatrorrhizine | Propionibacterium acnes | Gram-positive bacteria | 100 - 500 (as crude extract) | |
| Various | Streptococcus pneumoniae | Gram-positive bacteria | - (Coptis rhizome extract MIC: 1.5 mg/mL) | [15] |
| Streptococcus sobrinus | Gram-positive bacteria | 128 (B. vulgaris stem extract) | [16] | |
| Streptococcus sanguinis | Gram-positive bacteria | 85.33 (B. vulgaris fruit extract) | [16] | |
| Streptococcus mutans | Gram-positive bacteria | 128 (B. vulgaris fruit extract) | [16] | |
| Lactobacillus rhamnosus | Gram-positive bacteria | 128 (B. vulgaris stem extract) | [16] |
Anti-inflammatory Activity
Protoberberine alkaloids can mitigate inflammatory responses by modulating key signaling pathways such as NF-κB and by reducing the production of pro-inflammatory cytokines.
| Alkaloid | Assay/Target | Cell Line | IC50 | Reference |
| Palmatine | NO• radical scavenging | - | 10.70 ± 1.48 µg/mL | [17] |
| α-amylase inhibition | - | 35.65 ± 0.12 µg/mL | [17] | |
| β-glucosidase inhibition | - | 31.53 ± 2.12 µg/mL | [17] | |
| iNOS induction (by LPS) | BV2 microglia | 3.65 µM | ||
| TNF-α expression (by LPS) | BV2 microglia | - | ||
| IL-1β expression (by LPS) | BV2 microglia | - |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the pharmacological properties of protoberberine alkaloids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathway Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, making it invaluable for studying the modulation of signaling pathways.[9][21][22][23]
Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is then detected using a chemiluminescent or fluorescent substrate.
Protocol for AMPK Pathway Analysis: [17][19][24][25]
-
Sample Preparation: Treat cells with the protoberberine alkaloid for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of p-AMPK to total AMPK to determine the extent of pathway activation.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.[5][7][18][20][26][27][28]
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. Upon activation, NF-κB translocates to the nucleus and binds to these response elements, driving the expression of luciferase. The amount of luciferase produced, which is proportional to NF-κB activity, is quantified by measuring the light emitted upon the addition of a luciferase substrate.
Protocol:
-
Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 24- or 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the protoberberine alkaloid for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Induce NF-κB activation by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for an appropriate time (e.g., 6-12 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to an opaque microplate. Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control (inflammatory agent alone) to determine the inhibitory effect of the protoberberine alkaloid.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological properties of protoberberine alkaloids.
Signaling Pathways
dot digraph "Berberine_AMPK_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Berberine's Metabolic Regulation via AMPK Activation", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Berberine [label="Berberine", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP_ATP_Ratio [label="↑ AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Oxidation [label="↑ Fatty Acid Oxidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="↑ Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Berberine -> Mitochondria [arrowhead=tee, color="#EA4335", label="Inhibits"]; Mitochondria -> AMP_ATP_Ratio [arrowhead=vee, color="#34A853", label="Leads to"]; AMP_ATP_Ratio -> AMPK [arrowhead=vee, color="#34A853", label="Activates"]; AMPK -> ACC [arrowhead=tee, color="#EA4335", label="Inhibits"]; ACC -> Fatty_Acid_Oxidation [style=dashed, arrowhead=none, color="#5F6368"]; AMPK -> GLUT4 [arrowhead=vee, color="#34A853", label="Promotes"]; GLUT4 -> Glucose_Uptake [arrowhead=vee, color="#34A853"]; AMPK -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"]; mTOR -> Autophagy [style=dashed, arrowhead=none, color="#5F6368"]; }
dot digraph "Protoberberine_PI3K_Akt_mTOR_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Protoberberine Alkaloid Inhibition of PI3K/Akt/mTOR Pathway", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoberberine [label="Protoberberine\nAlkaloids", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Growth_Factor -> RTK [arrowhead=vee, color="#34A853"]; RTK -> PI3K [arrowhead=vee, color="#34A853", label="Activates"]; PI3K -> PIP3 [arrowhead=vee, color="#34A853", label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [arrowhead=vee, color="#34A853", label="Activates"]; Akt -> mTOR [arrowhead=vee, color="#34A853", label="Activates"]; mTOR -> Cell_Growth [arrowhead=vee, color="#34A853", label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335", label="Inhibits"]; Protoberberine -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> Akt [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibit"]; }
Experimental Workflows
dot digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for In Vitro Anticancer Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nPanel Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Primary Screening:\nMTT Assay for Cytotoxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent & Selective Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Secondary Screening:\nApoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\nWestern Blot for Signaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Cell_Culture [arrowhead=vee, color="#5F6368"]; Cell_Culture -> MTT_Assay [arrowhead=vee, color="#5F6368"]; MTT_Assay -> IC50 [arrowhead=vee, color="#5F6368"]; IC50 -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Apoptosis_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Cell_Cycle_Assay [arrowhead=vee, color="#5F6368"]; Apoptosis_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Cell_Cycle_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }
dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for Antimicrobial Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Microbe_Culture [label="Microbial Strain\nPanel Culture\n(Bacteria & Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broth_Dilution [label="Primary Screening:\nBroth Microdilution Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MBC_Assay [label="Secondary Screening:\nDetermine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biofilm_Assay [label="Biofilm Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\n(e.g., Cell Membrane Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Microbe_Culture [arrowhead=vee, color="#5F6368"]; Microbe_Culture -> Broth_Dilution [arrowhead=vee, color="#5F6368"]; Broth_Dilution -> MIC [arrowhead=vee, color="#5F6368"]; MIC -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> MBC_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Biofilm_Assay [arrowhead=vee, color="#5F6368"]; MBC_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Biofilm_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }
Conclusion
Protoberberine alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of quantitative in vitro and in vivo data, underscore their promise in the development of new drugs for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The detailed experimental protocols and visual representations of their mechanisms of action provided in this guide are intended to facilitate further research and accelerate the translation of these promising natural products from the laboratory to clinical applications. Continued investigation into their structure-activity relationships and the development of novel derivatives will be crucial in optimizing their therapeutic efficacy and safety profiles.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. Berberine: A Promising Treatment for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Coptis chinensis on Biofilm Formation and Antibiotic Susceptibility in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the anti-fungal activity of coptisine on Candida albicans growth by microcalorimetry combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 23. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 28. NF-κB Luciferase Reporter-Gene Assay [bio-protocol.org]
